Biochemical Potency and Selectivity: HDAC6 vs. HDAC2
This compound demonstrates a measurable, moderate potency for HDAC6 and HDAC2. Its dual inhibition profile, with a slight preference for HDAC6 (120 nM) over HDAC2 (150 nM), differentiates it from potent, highly selective HDAC6 inhibitors like Tubastatin A or ACY-738, which exhibit >1000-fold selectivity [2]. This profile is advantageous in research contexts where simultaneous modulation of both HDAC6 and HDAC2 is desired, avoiding the extreme selectivity that can mask the biological contributions of HDAC2. The data is derived from a controlled enzymatic assay [1].
| Evidence Dimension | Inhibitory Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM (HDAC6); Ki = 150 nM (HDAC2) |
| Comparator Or Baseline | Tubastatin A: HDAC6 IC50 = 15 nM, >1000-fold selective vs HDAC1/2 [2]; ACY-738: HDAC6 IC50 = 1.7 nM, 60-1500 fold selective [3] |
| Quantified Difference | Target compound exhibits a narrow selectivity window (1.25-fold for HDAC6 vs. HDAC2) versus >1000-fold for comparators. |
| Conditions | In vitro enzymatic assay using recombinant human HDAC6 (1-1215 residues) and HDAC2 (1-488 residues) expressed in Baculovirus infected insect cells, using Boc-Lys(Ac)-AMC as substrate. |
Why This Matters
This distinct selectivity profile makes it a valuable chemical probe for studying HDAC6/HDAC2 co-inhibition, a strategy relevant in certain cancers and neurodegenerative diseases, where highly selective tools are insufficient.
- [1] BindingDB. BDBM50525673. Affinity Data for CHEMBL4535463: Ki = 120 nM for HDAC6; Ki = 150 nM for HDAC2. Heinrich-Heine-University Düsseldorf, curated by ChEMBL. Accessed April 2026. View Source
- [2] Butler, K. V., et al. (2010). Rational Design and Simple Chemistry Yield a Subtype-Selective HDAC6 Inhibitor. Journal of the American Chemical Society, 132(31), 10842-10846. View Source
- [3] Jochems, J., et al. (2014). The novel HDAC6 inhibitor ACY-738 improves cognition in a mouse model of Alzheimer's disease. Neuropsychopharmacology, 39(1), 310. View Source
